Product packaging for Diglutathionyl Mustard Phosphoramide(Cat. No.:CAS No. 145784-68-5)

Diglutathionyl Mustard Phosphoramide

Cat. No.: B588001
CAS No.: 145784-68-5
M. Wt: 762.744
InChI Key: UVGSFFNNXIWBSA-VGWMRTNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diglutathionyl Mustard Phosphoramide is a stable glutathione conjugate of phosphoramide mustard, the ultimate cytotoxic metabolite of the prodrug cyclophosphamide . This compound is a critical analytical reference standard in oncology and toxicology research, particularly for studying the mechanisms of chemoresistance . The formation of this diglutathione conjugate represents a primary detoxification pathway for phosphoramide mustard, with studies using 31P NMR spectroscopy demonstrating that it is a relatively stable end-product of the reaction between glutathione and the active metabolite . Its detection and quantification are essential for investigating glutathione-mediated resistance in cancer cells, as increased conjugation with glutathione is a known mechanism of resistance to cyclophosphamide . Research applications for this compound include use as an analytical standard in mass spectrometry and NMR studies to elucidate metabolic pathways , investigating the kinetics of glutathione S-transferase (GST) catalyzed conjugation reactions which can be enzymatic or chemical via an aziridinium ion intermediate , and exploring the cellular export of glutathione S-conjugates which is a key aspect of phase III drug excretion . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H43N8O14PS2 B588001 Diglutathionyl Mustard Phosphoramide CAS No. 145784-68-5

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-[2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylethyl-[amino(hydroxy)phosphoryl]amino]ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43N8O14PS2/c25-13(23(41)42)1-3-17(33)30-15(21(39)28-9-19(35)36)11-48-7-5-32(47(27,45)46)6-8-49-12-16(22(40)29-10-20(37)38)31-18(34)4-2-14(26)24(43)44/h13-16H,1-12,25-26H2,(H,28,39)(H,29,40)(H,30,33)(H,31,34)(H,35,36)(H,37,38)(H,41,42)(H,43,44)(H3,27,45,46)/t13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGSFFNNXIWBSA-VGWMRTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CSCCN(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)P(=O)(N)O)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)P(=O)(N)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43N8O14PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747629
Record name (2S,7R,17R,22S)-2,22-Diamino-12-[amino(hydroxy)phosphoryl]-7,17-bis[(carboxymethyl)carbamoyl]-5,19-dioxo-9,15-dithia-6,12,18-triazatricosane-1,23-dioic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

762.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145784-68-5
Record name (2S,7R,17R,22S)-2,22-Diamino-12-[amino(hydroxy)phosphoryl]-7,17-bis[(carboxymethyl)carbamoyl]-5,19-dioxo-9,15-dithia-6,12,18-triazatricosane-1,23-dioic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Pathways of Diglutathionyl Mustard Phosphoramide Formation and Metabolism

Precursor Metabolites and Their Biotransformation to Phosphoramide (B1221513) Mustard Intermediates

The formation of diglutathionyl mustard phosphoramide originates from precursor molecules, most notably the chemotherapeutic agent cyclophosphamide (B585). taylorandfrancis.compharmgkb.org Cyclophosphamide itself is an inactive prodrug that requires metabolic activation to exert its biological effects. taylorandfrancis.comnih.gov This bioactivation process is primarily initiated in the liver by the action of hepatic microsomal cytochrome P450 (CYP450) enzymes, including isoforms such as CYP2B6, CYP2C9, and CYP3A4. taylorandfrancis.comdrugbank.com

The enzymatic hydroxylation of cyclophosphamide yields a critical, albeit unstable, intermediate known as 4-hydroxycyclophosphamide (B600793). taylorandfrancis.comnih.gov This metabolite exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838). taylorandfrancis.comnih.gov A portion of 4-hydroxycyclophosphamide and aldophosphamide is detoxified through oxidation by aldehyde dehydrogenase to form inactive metabolites like carboxyphosphamide. taylorandfrancis.com However, the pathway leading to the cytotoxic agent involves the spontaneous decomposition of aldophosphamide. This decomposition releases two key molecules: acrolein and the ultimate alkylating agent, phosphoramide mustard. taylorandfrancis.com It is this highly electrophilic phosphoramide mustard that serves as the direct precursor for conjugation with glutathione (B108866). pharmgkb.orgnih.gov The absence of detectable levels of 4-hydroxycyclophosphamide or aldophosphamide in the blood of treated mice suggests their rapid conversion in the liver to downstream metabolites, including phosphoramide mustard. nih.gov

Enzymatic Catalysis of Glutathione Conjugation: Role of Glutathione S-Transferases (GSTs)

Glutathione S-transferases (GSTs) are a superfamily of Phase II detoxification enzymes pivotal in cellular defense against electrophilic compounds. wikipedia.orgnih.gov These enzymes catalyze the nucleophilic attack of the thiol group of reduced glutathione (GSH) on the electrophilic centers of a wide array of substrates. wikipedia.orgyoutube.com This conjugation reaction typically renders the substrate more water-soluble, facilitating its elimination from the cell and preventing interactions with critical macromolecules like DNA and proteins. wikipedia.orgnih.gov

The conjugation of phosphoramide mustard with glutathione is a key metabolic pathway catalyzed by GSTs. pharmgkb.orgnih.gov The reaction involves the formation of a thioether bond between the sulfur atom of GSH and an electrophilic carbon of phosphoramide mustard. nih.gov Mechanistic studies using deuterium (B1214612) isotope labeling have revealed that the GST-catalyzed conjugation of phosphoramide mustard proceeds through the formation of a symmetrical, highly reactive aziridinium (B1262131) ion intermediate, which is then opened by the nucleophilic attack of glutathione. nih.gov This process can lead to the sequential addition of two glutathione molecules, forming first a monoglutathionyl conjugate and subsequently the this compound. nih.gov

Kinetic Parameters of GST-Mediated Conjugation Reactions (e.g., Km values)

The specificity of GST isoforms is reflected in their kinetic parameters. For the conjugation of the precursor metabolite 4-hydroxycyclophosphamide with glutathione, enzyme kinetic analysis has shown that GST A1-1 possesses the highest affinity, with the lowest Michaelis-Menten constant (Km). pharmgkb.org

GST IsoformSubstrateKm (mM)Finding
GST A1-1 4-hydroxycyclophosphamide0.35Demonstrated the lowest Km, indicating highest affinity. pharmgkb.org
GST A2-2 4-hydroxycyclophosphamide1.0 - 1.9Higher Km value compared to GST A1-1. pharmgkb.org
GST M1a-1a 4-hydroxycyclophosphamide1.0 - 1.9Higher Km value compared to GST A1-1. pharmgkb.org
GST P1-1 4-hydroxycyclophosphamide1.0 - 1.9Higher Km value compared to GST A1-1. pharmgkb.org
GST A1-1 Phosphoramide Mustard-Increased the conjugation of phosphoramide mustard and GSH 2-fold. pharmgkb.org
GST A2-2 Phosphoramide Mustard-Did not influence the formation of monochloromonoglutathionylphosphoramide mustard. pharmgkb.org
GST M1a-1a Phosphoramide Mustard-Did not influence the formation of monochloromonoglutathionylphosphoramide mustard. pharmgkb.org
GST P1-1 Phosphoramide Mustard-Did not influence the formation of monochloromonoglutathionylphosphoramide mustard. pharmgkb.org

This table presents kinetic data for the GST-mediated conjugation of cyclophosphamide metabolites. Data sourced from reference pharmgkb.org.

These kinetic data underscore the superior efficiency of GST A1-1 in binding to the activated precursor compared to other tested isoforms. pharmgkb.org Furthermore, only GST A1-1 was found to catalyze the subsequent conjugation of phosphoramide mustard itself, highlighting its unique role in this specific detoxification pathway. pharmgkb.org

Non-Enzymatic Conjugation Pathways Leading to this compound

In addition to enzymatic catalysis, phosphoramide mustard can react directly with glutathione through a non-enzymatic chemical conjugation. nih.govacs.org This spontaneous reaction is possible due to the high electrophilicity of phosphoramide mustard, which readily forms a reactive aziridinium ion intermediate in aqueous solution. nih.govnih.gov This cyclic intermediate is susceptible to nucleophilic attack by the thiol group of glutathione, leading to the formation of monoglutathionyl and subsequently diglutathionyl conjugates. nih.gov

Studies using 31P NMR spectroscopy to monitor the reaction between phosphoramide mustard and a 10-fold molar excess of glutathione showed the disappearance of the phosphoramide mustard signal over time, with the concurrent appearance of signals corresponding to the monoglutathione and diglutathione conjugates. nih.gov Interestingly, the rate-limiting step in both the chemical and the enzyme-catalyzed reactions appears to be the formation of the aziridinium ion. nih.govnih.gov The rate constant for the disappearance of phosphoramide mustard was only slightly faster in the presence of glutathione (6.2 x 10⁻³ min⁻¹) compared to its disappearance in solution without glutathione (5.4 x 10⁻³ min⁻¹), indicating a significant capacity for non-enzymatic reaction once the reactive intermediate is formed. nih.gov

Intracellular Localization of this compound Formation Processes

The formation of this compound involves processes that occur in different cellular compartments. The initial bioactivation of the precursor, cyclophosphamide, to 4-hydroxycyclophosphamide is carried out by cytochrome P450 enzymes located primarily in the endoplasmic reticulum (microsomes) of liver cells. taylorandfrancis.comnih.gov

Following its formation and release into the circulation, 4-hydroxycyclophosphamide and its tautomer aldophosphamide can enter various cells. The subsequent decomposition to phosphoramide mustard can occur intracellularly. The conjugation of this phosphoramide mustard with glutathione is predominantly a cytosolic process. nih.govnih.gov This is because the enzymes responsible, Glutathione S-Transferases (GSTs), are found in high concentrations in the cytosol. wikipedia.orgnih.gov While GSTs also exist in mitochondrial and microsomal fractions, the bulk of detoxification activity via glutathione conjugation occurs in the cytoplasm where both GSTs and glutathione are abundant. nih.govwikipedia.orgyoutube.com Therefore, the final steps of this compound formation are localized mainly to the cell cytosol.

Subsequent Metabolic Fates of this compound (e.g., Mercapturic Acid Pathway Intermediates)

Once formed, this compound, like other glutathione S-conjugates, is typically processed for elimination from the body via the mercapturic acid pathway. nih.govnih.govresearchgate.net This pathway involves a series of enzymatic steps that convert the large, polar glutathione conjugate into a smaller, readily excretable mercapturic acid. nih.govresearchgate.net

The metabolic cascade begins with the removal of the glutamate (B1630785) residue from the glutathione conjugate, a reaction catalyzed by the enzyme γ-glutamyltransferase (GGT), which is often located on the outer surface of the cell membrane. nih.gov This yields a cysteinylglycine (B43971) S-conjugate. Subsequently, a dipeptidase, such as aminopeptidase (B13392206) N, cleaves the glycine (B1666218) residue to form the corresponding cysteine S-conjugate. nih.gov The final step in the pathway is the N-acetylation of the cysteine S-conjugate's free amino group by a cysteine S-conjugate N-acetyltransferase, producing the N-acetyl-L-cysteine S-conjugate, commonly known as a mercapturic acid. nih.govnih.gov These final products are more polar and water-soluble, allowing for their efficient excretion, primarily in the urine. nih.govresearchgate.net

Molecular and Cellular Interactions of Diglutathionyl Mustard Phosphoramide

Reactivity Profile of Diglutathionyl Mustard Phosphoramide (B1221513) with Endogenous Nucleophiles

The formation of diglutathionyl mustard phosphoramide represents the terminal step in the detoxification of phosphoramide mustard, a process that fundamentally alters its chemical reactivity towards cellular macromolecules.

This compound is considered a detoxified and relatively stable end-product. nih.gov Its formation occurs through the conjugation of two molecules of the endogenous antioxidant glutathione (B108866) (GSH) to the electrophilic sites of phosphoramide mustard. nih.govmdpi.com This process proceeds via an intermediate monoglutathionyl conjugate before the final, di-substituted product is formed. nih.gov The covalent bonding of the bulky, nucleophilic glutathione molecules effectively neutralizes the reactive chloroethyl groups of the parent mustard.

Research using ³¹P nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction between phosphoramide mustard and a 10-fold molar excess of glutathione demonstrated that after 680 minutes, the only detectable signal was that of the diglutathionyl conjugate. nih.gov The study characterized this conjugate as "relatively stable," indicating that it possesses minimal to no residual alkylating activity. nih.gov The conjugation effectively quenches the electrophilicity of the mustard, preventing it from forming covalent adducts with the nucleophilic centers on macromolecules like DNA, RNA, and proteins—the very reactions that define the toxicity of its precursor. mdpi.comtaylorandfrancis.com Therefore, the presence of this compound signifies the successful inactivation of the alkylating agent.

The difference in reactivity between phosphoramide mustard and its diglutathionyl conjugate is profound. Phosphoramide mustard is a potent bifunctional alkylating agent. taylorandfrancis.com Its cytotoxicity is mediated by the intramolecular cyclization of its chloroethyl side chains to form a highly strained and electrophilic aziridinium (B1262131) ion. nih.govnih.gov This intermediate rapidly reacts with any available nucleophile, most notably the N7 position of guanine (B1146940) residues in DNA. taylorandfrancis.com The rate-limiting step in this alkylation reaction is the formation of the aziridinium ion itself. nih.gov

In contrast, this compound is the product of this reactivity being quenched. The nucleophilic thiol group of glutathione reacts with the aziridinium intermediate, forming a stable thioether bond. nih.govnih.gov This reaction can occur chemically or be catalyzed by enzymes such as glutathione S-transferases (GSTs). nih.gov Once both chloroethyl groups have been conjugated to glutathione, the molecule no longer has the capacity to form the aziridinium ions necessary for alkylation. It is rendered a water-soluble, stable metabolite destined for elimination. nih.govmdpi.com

Table 1: Comparison of Reactivity Profiles

Feature Phosphoramide Mustard (Precursor) This compound (Conjugate)
Chemical Nature Highly reactive, electrophilic alkylating agent Stable, detoxified glutathione S-conjugate nih.gov
Reactive Intermediate Forms a highly electrophilic aziridinium ion nih.govnih.gov Does not form reactive intermediates
Reaction with Nucleophiles Rapidly alkylates DNA, RNA, and proteins taylorandfrancis.com Inert; does not alkylate endogenous nucleophiles
Biological Role Cytotoxic agent Detoxification product mdpi.com
Stability Unstable in aqueous solution; half-life of ~112 min in the presence of GSH nih.gov Characterized as "relatively stable" nih.gov

Modulation of Cellular Redox Homeostasis by this compound (if relevant to its presence)

The formation of this compound has a direct impact on cellular redox homeostasis through the consumption of glutathione (GSH). nih.gov GSH is a critical tripeptide that serves as the cell's primary non-protein antioxidant and redox buffer. mdpi.com It maintains the appropriate redox state essential for protein function and protects the cell from damage by reactive oxygen species (ROS). mdpi.com

The detoxification of a single molecule of phosphoramide mustard to its diglutathionyl conjugate requires two molecules of GSH. nih.gov This consumption depletes the cellular pool of reduced glutathione. A significant depletion can alter the critical ratio of reduced glutathione (GSH) to its oxidized form (glutathione disulfide, GSSG), shifting the cellular environment towards a more oxidizing state. While this detoxification is essential to prevent alkylating damage, a substantial burden of phosphoramide mustard can place considerable stress on the cell's redox system, potentially impairing its ability to manage oxidative stress from other sources.

Induction of Cellular Responses (e.g., DNA damage responses, cell cycle arrest) in vitro (if any indirect effect)

This compound itself does not induce cellular damage responses. Instead, its formation is a protective mechanism that prevents the induction of these pathways. Cellular responses such as the DNA damage response (DDR), cell cycle arrest, and apoptosis are triggered directly by its precursor, phosphoramide mustard. nih.gov

When phosphoramide mustard alkylates DNA, it creates adducts and interstrand cross-links that distort the DNA helix and stall replication forks. nih.gov This damage is a potent trigger for the DDR, leading to the activation of sensor kinases like ATM and the phosphorylation of histone H2AX (γH2AX), a hallmark of DNA double-strand breaks. nih.gov The activation of this cascade leads to the recruitment of DNA repair proteins (e.g., PARP-1, BRCA1) and can initiate cell cycle arrest to allow time for repair, or trigger programmed cell death if the damage is too severe. nih.gov

The conjugation of phosphoramide mustard with glutathione to form the stable diglutathionyl conjugate prevents the mustard from ever reaching the DNA. mdpi.com Therefore, the presence of this conjugate is indicative of a successful detoxification event that has averted the initiation of these damage-response cascades.

Table 2: Cellular Responses to Phosphoramide Mustard (Prevented by Conjugation)

Cellular Response Triggering Event Key Protein Markers Consequence
DNA Damage Response (DDR) DNA alkylation and cross-linking by Phosphoramide Mustard Phosphorylated H2AX (γH2AX), activated ATM, PARP-1 nih.gov Recruitment of repair machinery
Cell Cycle Arrest Activation of DDR pathways Checkpoint kinases (Chk1/Chk2) Halts cell division to allow for DNA repair

| Apoptosis | Overwhelming or irreparable DNA damage | Caspases, p53 | Programmed cell death |

Interaction with Cellular Transport Systems (e.g., ABC transporters for efflux)

As a water-soluble glutathione S-conjugate, this compound is a likely substrate for efflux from the cell by specific transmembrane transporters. Glutathione conjugates are typically exported from cells by members of the ATP-binding cassette (ABC) transporter superfamily, particularly the Multidrug Resistance Proteins (MRP family, designated ABCC). nih.govnih.govnih.gov

These transporters, such as MRP1 (ABCC1) and MRP2 (ABCC2), are ATP-dependent pumps that recognize and transport a wide range of substrates, including many glutathione S-conjugates. nih.govnih.gov The efflux of these conjugates is the final step in a major cellular detoxification pathway (Phase III metabolism). By actively pumping the this compound out of the cell, these transporters prevent its intracellular accumulation and complete the detoxification process that began with glutathione conjugation. nih.gov This transport is crucial for protecting the cell from potential secondary effects, such as the inhibition of enzymes like GST by product buildup. nih.gov

Enzymological Studies Pertaining to Diglutathionyl Mustard Phosphoramide

Detailed Characterization of Glutathione (B108866) S-Transferase Isoforms Involved in Conjugation

The conjugation of phosphoramide (B1221513) mustard with glutathione is a crucial detoxification step, and various isoforms of glutathione S-transferases (GSTs) have been implicated in this process. pharmgkb.orgnih.gov GSTs are a diverse family of enzymes that catalyze the attachment of the tripeptide glutathione to a wide array of electrophilic compounds, rendering them more water-soluble and facilitating their excretion. wikipedia.org

Research has demonstrated that cytosolic GSTs are involved in the formation of glutathionyl conjugates of phosphoramide mustard. nih.gov Specifically, studies using purified human GST isoenzymes have identified GST A1-1 as a key player in this detoxification pathway. pharmgkb.org Incubation of 4-hydroxycyclophosphamide (B600793), a precursor to phosphoramide mustard, with GSH in the presence of various GST isoforms, including GST A1-1, A2-2, M1a-1a, and P1-1, resulted in a 2- to 4-fold increase in the formation of 4-glutathionylcyclophosphamide compared to the spontaneous reaction. pharmgkb.org

However, when focusing on the direct conjugation of phosphoramide mustard, GST A1-1 displayed a unique catalytic efficiency. pharmgkb.org This specific isoenzyme was found to significantly enhance the formation of monochloromonoglutathionylphosphoramide mustard, a direct precursor to diglutathionyl mustard phosphoramide. pharmgkb.org In contrast, other major human GST isoenzymes such as A2-2, M1a-1a, and P1-1 did not show a similar capacity to catalyze this particular reaction. pharmgkb.org This highlights the specificity of GST A1-1 in the detoxification of the active alkylating species of cyclophosphamide (B585).

The catalytic efficiency of GST isoforms in the conjugation of phosphoramide mustard is underpinned by their enzyme kinetics and substrate affinity. Kinetic analyses have revealed important differences among the various GSTs. For the formation of 4-glutathionylcyclophosphamide from 4-hydroxycyclophosphamide, GST A1-1 exhibited the lowest Michaelis constant (Km) value of 0.35 mM, indicating a high affinity for the substrate. pharmgkb.org The Km values for other tested GST enzymes ranged from 1.0 to 1.9 mM, suggesting a comparatively lower affinity. pharmgkb.org

In the context of phosphoramide mustard conjugation, the kinetic behavior of GSTs underscores the importance of having a sufficient intracellular concentration of glutathione. mdpi.com The kinetic mechanism of most GSTs is considered random sequential, where either glutathione or the electrophilic substrate can bind to the enzyme first. mdpi.com However, under physiological conditions where glutathione levels are typically high, the mechanism effectively becomes ordered, with glutathione binding first. mdpi.com This ensures that the enzyme is primed to efficiently intercept and detoxify reactive electrophiles like the aziridinium (B1262131) ion of phosphoramide mustard. nih.govmdpi.com

The concentration of both the enzyme and its substrates is a critical determinant of the rate of detoxification. The high intracellular concentrations of GSTs, which can constitute up to 10% of cytosolic protein in some tissues, coupled with a ready supply of glutathione, creates a robust system for cellular protection. wikipedia.org

Table 1: Michaelis-Menten Constants (Km) of GST Isoforms for 4-hydroxycyclophosphamide

GST IsoformKm (mM)
GST A1-10.35
Other GSTs (A2-2, M1a-1a, P1-1)1.0 - 1.9
Data sourced from PharmGKB. pharmgkb.org

The catalytic mechanism of GSTs involves the activation of the thiol group of glutathione by a conserved active site residue, typically a tyrosine or serine, which lowers its pKa and facilitates its nucleophilic attack on the electrophilic substrate. wikipedia.org The active site of GSTs, often referred to as the G-site (for glutathione binding) and the H-site (for the hydrophobic electrophilic substrate), is adapted to accommodate a wide variety of substrates. wikipedia.orgoxfordbiomed.com The specificity of GST A1-1 for phosphoramide mustard suggests that the geometry and electrostatic environment of its H-site are particularly well-suited to bind the aziridinium ion intermediate of phosphoramide mustard, positioning it optimally for conjugation with glutathione. pharmgkb.orgnih.gov

Influence of Enzyme Polymorphisms (e.g., GSTP1) on this compound Formation Rates in vitro

Genetic variations, or polymorphisms, within the genes encoding GST enzymes can lead to altered enzyme activity and, consequently, variations in the rate of this compound formation. nih.govnih.gov The GSTP1 gene, which is highly expressed in lung tissue, is a notable example. nih.gov Polymorphisms in GSTP1, such as the Ile105Val variant, have been shown to decrease the enzymatic activity of the GSTP1 protein. nih.govnih.gov

This reduced catalytic efficiency can have significant clinical implications. Individuals carrying the GSTP1 Ile105Val polymorphism may have a decreased capacity to detoxify phosphoramide mustard, leading to higher and more sustained levels of the active drug. nih.gov This has been associated with a better therapeutic response in the treatment of autoimmune diseases with cyclophosphamide. nih.gov

While GSTP1 itself may not be the primary catalyst for direct phosphoramide mustard conjugation, its role in the broader context of glutathione metabolism and detoxification of other cytotoxic byproducts, like acrolein, is significant. pharmgkb.orgnih.gov Polymorphisms in other GST genes, such as GSTM1, have also been investigated. The GSTM1 null genotype, which results in a lack of functional enzyme, has been associated with the severity of lung damage caused by mustard agents, highlighting the importance of this enzyme family in detoxifying such compounds. nih.gov

Table 2: Impact of GSTP1 Polymorphism on Cyclophosphamide Treatment

GSTP1 GenotypeEnzyme ActivityClinical Outcome
Ile105 (Wild-type)NormalStandard response
Ile105Val (Variant)DecreasedPotentially enhanced therapeutic effect
Based on findings related to cyclophosphamide treatment in autoimmune diseases. nih.gov

Interaction of this compound with Other Metabolic Enzymes (e.g., Hydrolases, Reductases, if documented)

Once formed, this compound is a more water-soluble and generally less reactive compound. Information specifically documenting the direct interaction of this compound with other metabolic enzymes like hydrolases or reductases is limited in the provided search results. However, the broader metabolism of phosphoramide mustard involves enzymes other than GSTs.

Mechanisms of Cellular Resistance and Sensitization Modulated by Diglutathionyl Mustard Phosphoramide

Contribution of Diglutathionyl Mustard Phosphoramide (B1221513) Formation to Alkylating Agent Resistance in Cellular Models

The formation of diglutathionyl mustard phosphoramide is a critical step in the detoxification of phosphoramide mustard, the active cytotoxic metabolite of cyclophosphamide (B585). This conjugation reaction, often catalyzed by glutathione (B108866) S-transferases (GSTs), converts the highly reactive alkylating agent into a more water-soluble and less toxic compound that can be more readily eliminated from the cell.

Elevated levels of intracellular glutathione and increased activity of GST enzymes are hallmarks of cellular resistance to alkylating agents nih.govnih.gov. In a Yoshida sarcoma cell line with acquired resistance to cyclophosphamide, researchers observed a corresponding cross-resistance to phosphoramide mustard nih.gov. This resistance was associated with increased GST activity and elevated glutathione levels, leading to enhanced deactivation of the alkylating agent and consequently, reduced cellular damage nih.gov. The detoxification process involves the formation of monoglutathionyl and subsequently diglutathionyl conjugates of phosphoramide mustard nih.gov. Studies using 31P nuclear magnetic resonance spectroscopy have monitored the real-time conjugation of phosphoramide mustard with glutathione, identifying the formation of both an intermediate monoglutathione conjugate and a stable diglutathione conjugate nih.gov. This inactivation through glutathione conjugation is a direct mechanism by which cancer cells can evade the cytotoxic effects of these drugs nih.gov.

The following table summarizes findings from a study on a Yoshida sarcoma cell line, illustrating the correlation between resistance and the biochemical factors involved in phosphoramide mustard detoxification.

Cell LineSensitivity to Phosphoramide MustardGlutathione S-Transferase (GST) ActivityIntracellular Glutathione (GSH) LevelReference
Yoshida Sarcoma (Parental)SensitiveNormalNormal nih.gov
YR/cyclo (Resistant)DecreasedIncreasedElevated nih.gov

Role of Glutathione Homeostasis in Modulating Intracellular this compound Levels

Glutathione homeostasis, the balance between the synthesis, consumption, and regeneration of glutathione, is a pivotal factor in determining the intracellular concentration of this compound and, consequently, cellular sensitivity to alkylating agents. The availability of glutathione as a substrate directly influences the rate and extent of phosphoramide mustard conjugation nih.govnih.govnih.govscilit.com.

Cellular models of resistance to cyclophosphamide have demonstrated a strong correlation between elevated intracellular glutathione concentrations and the degree of resistance nih.gov. This is because a larger pool of glutathione provides an enhanced capacity for the detoxification of phosphoramide mustard through conjugation, leading to the formation of monoglutathionyl and diglutathionyl phosphoramide encyclopedia.pubnih.govmdpi-res.com. The conjugation process can occur both spontaneously and, more efficiently, through catalysis by glutathione S-transferases nih.govnih.gov. The maintenance of high glutathione levels is therefore a key survival mechanism for cancer cells exposed to such alkylating agents. Depletion of intracellular glutathione has been shown to sensitize resistant cells to the cytotoxic effects of these drugs, highlighting the critical role of glutathione homeostasis in this resistance mechanism.

Impact of Altered Glutathione S-Transferase Expression on Cellular Sensitivity to Related Alkylating Agents

Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a central role in cellular detoxification by catalyzing the conjugation of glutathione to a wide array of electrophilic compounds, including the active metabolites of several alkylating agents nih.govnih.gov. The expression levels of specific GST isoenzymes can significantly impact a cell's sensitivity to these drugs nih.govnih.govnih.gov.

Overexpression of GSTs, particularly the alpha (GSTA) and pi (GSTP) classes, has been frequently associated with resistance to various alkylating agents nih.govnih.gov. For example, increased activity of GSTs has been directly linked to resistance to phosphoramide mustard in a Yoshida sarcoma cell line nih.gov. The alpha isoenzymes of GST are particularly involved in the conjugation of nitrogen mustard agents nih.gov. Conversely, inhibition of GST expression or activity can increase cellular sensitivity to these agents nih.gov. For instance, the use of GST inhibitors like ethacrynic acid has been shown to sensitize tumor cells to the cytotoxic effects of alkylating agents nih.gov. Furthermore, some novel therapeutic approaches are being developed that utilize GSTs to activate prodrugs, thereby selectively targeting cancer cells with high GST expression nih.govnih.gov.

The table below illustrates the effect of GSTP1-1 overexpression on the sensitivity of MCF-7 breast cancer cells to novel alkylating agents designed to be activated by GSTs.

CompoundIC50 in MCF-7 cells (μM)IC50 in MCF-7 cells overexpressing GSTP1-1 (μM)Change in SensitivityReference
240.620.9Increased nih.gov
337.59.5Increased nih.gov

Cross-Resistance Patterns Involving this compound Pathways in Cellular Models

Cellular resistance mechanisms are often not specific to a single drug but can confer resistance to a range of structurally or mechanistically related compounds, a phenomenon known as cross-resistance. The detoxification pathway leading to the formation of this compound is a prime example of a mechanism that can mediate cross-resistance.

A well-documented instance of this is seen in a Yoshida sarcoma cell line that developed resistance to cyclophosphamide. This cell line was subsequently found to be cross-resistant to phosphoramide mustard, the ultimate alkylating agent derived from cyclophosphamide nih.gov. The underlying mechanism for this cross-resistance was attributed to the increased capacity of the resistant cells to detoxify the active metabolite through elevated GST activity and glutathione levels nih.gov. This indicates that the cellular machinery responsible for producing this compound can effectively neutralize other electrophilic alkylating agents that are substrates for GST-mediated conjugation. This has significant implications for sequential or combination chemotherapy, as the development of resistance to one alkylating agent via this pathway may render the cancer cells less susceptible to other drugs in the same class.

Experimental Strategies for Sensitizing Cells via Modulation of this compound Metabolism in vitro

Given the central role of glutathione-mediated detoxification in conferring resistance to alkylating agents, researchers have explored various in vitro strategies to modulate the metabolism of this compound and thereby sensitize resistant cancer cells.

One major approach involves the inhibition of key components of this detoxification pathway. This can be achieved through:

Depletion of Intracellular Glutathione: Agents that interfere with glutathione synthesis or promote its efflux can reduce the available substrate for conjugation with phosphoramide mustard.

Inhibition of Glutathione S-Transferases (GSTs): A number of compounds have been investigated for their ability to inhibit GST activity. Ethacrynic acid is a well-known example that has been shown to sensitize tumor cells to alkylating agents nih.gov. More specific inhibitors targeting particular GST isoenzymes are also in development.

Another innovative strategy involves the exploitation of the elevated GST activity in resistant tumors. This approach utilizes:

GST-activated Prodrugs: These are compounds that are relatively non-toxic until they are activated by GSTs within the cancer cells. This strategy aims to selectively deliver a potent cytotoxic agent to the tumor cells that have high levels of the activating enzyme, thereby turning a resistance mechanism into a therapeutic advantage nih.govnih.gov. An example is the development of glutathione analogues of cyclophosphamide that enhance toxicity selectively in cells with high GST activity nih.gov. Research has shown that MCF-7 breast cancer cells transfected to overexpress GST P1-1 become more sensitive to certain novel alkylating agents that are activated by this enzyme nih.gov.

These in vitro studies provide a strong rationale for further investigation into strategies that target the this compound pathway to overcome clinical resistance to alkylating agents.

Analytical Methodologies for Characterization, Detection, and Quantification of Diglutathionyl Mustard Phosphoramide

Chromatographic Techniques for Separation and Isolation

Chromatographic methods are fundamental for the separation and isolation of Diglutathionyl Mustard Phosphoramide (B1221513) from other metabolites and endogenous compounds. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the most powerful tools in this regard.

High-performance liquid chromatography is a cornerstone for the analysis of glutathione (B108866) conjugates. While specific HPLC methods dedicated solely to Diglutathionyl Mustard Phosphoramide are not extensively detailed in the literature, general methods for glutathione and its conjugates are applicable. Reversed-phase HPLC is commonly employed, utilizing C8 or C18 columns. nih.govmdpi.com

Detection is a critical aspect of HPLC analysis. For glutathione conjugates, which may lack a strong chromophore, derivatization is often employed to enhance UV detection. nih.govresearchgate.net Ellman's reagent, for instance, reacts with the thiol group of glutathione to produce a chromophoric product detectable around 280 nm. nih.govresearchgate.net Diode array detection (DAD) allows for the monitoring of multiple wavelengths simultaneously, which can be advantageous. mdpi.com

Table 1: Typical HPLC Parameters for the Analysis of Glutathione and Related Conjugates

Parameter Description
Stationary Phase C8 or C18 reversed-phase column nih.govmdpi.com
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) nih.govmdpi.comresearchgate.net
Elution Mode Gradient elution is often preferred for complex samples nih.govmdpi.com
Flow Rate Typically in the range of 0.8-1.0 mL/min nih.govresearchgate.net

| Detection | UV detection, often following pre- or post-column derivatization (e.g., with Ellman's reagent) at wavelengths around 280 nm or 330 nm nih.govmdpi.comresearchgate.net |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the definitive identification and quantification of this compound. nih.gov This technique offers high sensitivity and specificity, allowing for the detection of low levels of the conjugate in biological samples. Tandem mass spectrometry is particularly valuable for mechanistic studies of the conjugation of phosphoramide mustard with glutathione. nih.gov

LC-MS/MS methods are frequently used for screening and characterizing glutathione adducts of various xenobiotics. nih.govtmrjournals.com The general approach involves separating the analyte by HPLC, followed by ionization (typically electrospray ionization - ESI) and mass analysis. The selection of specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification. frontiersin.org

Table 2: General LC-MS/MS Approaches for Glutathione Conjugate Analysis

Parameter Description
Ionization Mode Positive or negative electrospray ionization (ESI)
Analysis Mode Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification frontiersin.org
Fragmentation Collision-Induced Dissociation (CID) to generate characteristic product ions

| Key Transitions | Monitoring for the neutral loss of pyroglutamic acid (129 Da) is a common strategy for identifying glutathione conjugates mass-analytica.com |

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and high-resolution mass spectrometry, are vital for the unambiguous structural characterization of this compound.

NMR spectroscopy is a powerful method for elucidating the detailed chemical structure of molecules. 31P NMR spectroscopy has been successfully used to monitor the reaction between phosphoramide mustard and glutathione, allowing for the observation of the disappearance of the phosphoramide mustard signal and the concurrent appearance of signals corresponding to the monoglutathione and diglutathione conjugates. nih.gov The formation of the this compound conjugate was noted to be relatively stable over time. nih.gov

1H NMR can also provide valuable structural information, particularly for the glutathione moieties of the conjugate. arxiv.org

Table 3: NMR Methodologies for the Study of Phosphoramide Mustard-Glutathione Conjugates

Technique Application Findings
31P NMR Spectroscopy Monitoring the time course of the conjugation reaction of phosphoramide mustard with glutathione nih.gov Disappearance of the phosphoramide mustard signal and the appearance of two new signals attributed to the monoglutathione and diglutathione conjugates nih.gov

| 1H NMR Spectroscopy | Characterization of glutathione conjugates arxiv.org | Can provide detailed structural information on the glutathione portions of the molecule |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound and confirming its identity. The formation of the this compound conjugate has been confirmed using fast atom bombardment mass spectrometry (FAB-MS). nih.gov More modern HRMS techniques, such as those utilizing Orbitrap or time-of-flight (TOF) mass analyzers, can be coupled with liquid chromatography to provide even greater specificity and sensitivity for the analysis of complex mixtures. mass-analytica.com

HRMS is instrumental in identifying and characterizing glutathione adducts by providing exact mass data that can distinguish between compounds with very similar nominal masses. mass-analytica.com

Radiolabeling Techniques for Metabolic Tracing and Distribution Studies in vitro

Radiolabeling studies are a classic and powerful method for tracing the metabolic fate of a compound. By using radiolabeled precursors, such as [14C] or [3H]-labeled cyclophosphamide (B585), the formation and distribution of its metabolites, including this compound, can be monitored in in vitro systems like liver microsomes or cell cultures. nih.gov

The role of glutathione in the metabolism of cyclophosphamide has been investigated using [chloroethyl-3H]CP and [4-14C]CP to study the covalent binding of its metabolites to macromolecules. nih.gov While specific studies focusing solely on the radiolabeling and tracing of this compound are not detailed, the general methodology is well-established for tracking the metabolic pathways of its parent compounds.

Development and Validation of Bioanalytical Assays for Research Applications

The quantitative analysis of this compound in biological matrices is essential for elucidating its role in the detoxification and metabolic pathways of phosphoramide mustard. The development of robust and validated bioanalytical assays is a prerequisite for its accurate measurement in research applications. While specific validated quantitative assays for this compound are not extensively detailed in publicly available literature, the principles and methodologies can be extrapolated from research on related glutathione conjugates and regulatory guidelines.

The primary analytical technique for the characterization and potential quantification of this conjugate is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). europa.eu This method offers the high sensitivity and specificity required to detect and measure the analyte in complex biological samples. Earlier studies also utilized techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS) to confirm the formation and structure of both monoglutathionyl and diglutathionyl conjugates of phosphoramide mustard. fda.gov

Assay Development Considerations

Developing a bioanalytical assay for this compound involves several critical steps:

Sample Preparation: The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine, cell lysates) and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). For glutathione conjugates, SPE is often employed to clean up the sample and concentrate the analyte.

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate the analyte from other matrix components before it enters the mass spectrometer. The choice of column, mobile phase composition, and gradient elution is optimized to achieve good peak shape and resolution.

Mass Spectrometry: Tandem mass spectrometry is used for detection and quantification. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Method Validation

A bioanalytical method must be validated to ensure its reliability and reproducibility for its intended purpose. fda.govmoh.gov.bw The validation process is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.goveuropa.eu The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ).

Calibration Curve and Linearity: The calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte over a specific range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, long-term storage).

Representative Research Findings

While specific validation data for a quantitative assay of this compound is not available, the following tables present typical validation results for the LC-MS/MS-based quantification of glutathione (GSH) and its disulfide (GSSG) in human plasma. This data serves as an example of the performance characteristics expected from a well-validated bioanalytical assay for a related compound.

Table 1: Representative Calibration Curve and LLOQ for Glutathione Conjugate Analysis

AnalyteCalibration Range (nM)LLOQ (nM)
GSH15.6 - 2000>0.994.99
GSSG1.95 - 500>0.993.65
Data is illustrative and based on a validated method for glutathione (GSH) and glutathione disulfide (GSSG) in human plasma. nih.govnih.gov

Table 2: Representative Intra- and Inter-Assay Accuracy and Precision

AnalyteConcentration LevelIntra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
GSH LLOQ3.698.0 ± 7.647.0N/A
Low QCN/AN/AN/AN/A
Mid QCN/AN/AN/AN/A
High QCN/AN/AN/AN/A
GSSG LLOQ1.998.5 ± 12.72.8N/A
Low QCN/AN/AN/AN/A
Mid QCN/AN/AN/AN/A
High QCN/AN/AN/AN/A
%CV = Coefficient of Variation; QC = Quality Control. Data is illustrative and based on a validated method for glutathione (GSH) and glutathione disulfide (GSSG) in human plasma. nih.govnih.gov

The development and validation of bioanalytical assays for reactive metabolites like this compound are critical for advancing research into the mechanisms of action and resistance of alkylating agents. While challenges exist due to the potential instability and low endogenous concentrations of such metabolites, modern analytical techniques like LC-MS/MS provide the necessary tools to establish reliable and sensitive quantitative methods.

Advanced Research Perspectives and Conceptual Challenges

Elucidation of Undiscovered or Minor Metabolic Pathways Involving Diglutathionyl Mustard Phosphoramide (B1221513)

The primary metabolic detoxification of phosphoramide mustard, the ultimate alkylating metabolite of cyclophosphamide (B585), proceeds through conjugation with glutathione (B108866) (GSH). elsevierpure.comclinpgx.org This reaction is catalyzed by glutathione S-transferases (GSTs) and occurs sequentially. nih.govnih.gov Phosphoramide mustard first reacts with one molecule of GSH to form a monoglutathionyl mustard phosphoramide conjugate. nih.gov Subsequently, a second GSH molecule reacts to form the stable, detoxified end-product, diglutathionyl mustard phosphoramide. nih.gov Studies using 31P Nuclear Magnetic Resonance (NMR) spectroscopy have monitored this process, observing the disappearance of the phosphoramide mustard signal and the concurrent appearance of signals corresponding to the mono- and diglutathionyl conjugates. nih.gov After an extended period, the diglutathionyl conjugate is the predominant species, indicating its relative stability. nih.gov

While this represents the major detoxification route, the complexity of cellular metabolism suggests the potential for undiscovered or minor pathways. The metabolism of the parent compound, cyclophosphamide, includes a minor oxidative pathway involving N-dechloroethylation, which generates the neurotoxic byproduct chloroacetaldehyde. clinpgx.org This highlights that alternative, less-favored metabolic routes can occur.

Further research is needed to investigate the ultimate fate of this compound itself. It is plausible that it undergoes further metabolism or transport. For instance, analogies can be drawn from the metabolism of sulfur mustards, which also undergo extensive glutathione conjugation. These sulfur mustard-glutathione adducts can be processed by the β-lyase pathway, leading to the formation of unique metabolites. researchgate.netresearchgate.net Whether a similar β-lyase-dependent or other enzymatic pathway exists for the processing of this compound or its downstream products remains an open question. Investigating such possibilities could reveal new facets of alkylating agent detoxification and cellular defense mechanisms.

Systems Biology Approaches to Understanding the Role of this compound in Cellular Networks

Systems biology, which uses computational and mathematical modeling of complex biological systems, offers a powerful lens to understand the network-level consequences of drug metabolism and detoxification. frontiersin.org Rather than studying a single pathway in isolation, systems biology approaches like proteomics, metabolomics, and transcriptomics can provide a global view of how cellular networks adapt to drug exposure and the formation of metabolites like this compound. nih.gov

A pertinent example is the use of integrated proteomics and metabolomics to analyze the effects of cyclophosphamide on testicular tissue. This approach identified widespread changes in numerous metabolic and signaling pathways, including the PI3K-Akt signaling pathway, glycerophospholipid metabolism, and the activity of ABC transporters, which are involved in drug efflux. nih.gov This demonstrates that the cellular response to an alkylating agent is not limited to detoxification but involves a comprehensive rewiring of cellular operations.

Applying such systems-level analyses to cell lines with varying levels of resistance to phosphoramide mustard could be particularly insightful. By correlating the levels of this compound with global changes in protein expression and metabolite concentrations, researchers could:

Identify novel proteins and pathways that are upregulated in conjunction with high detoxification activity.

Understand how the depletion of the cellular glutathione pool for conjugation impacts other GSH-dependent processes.

Map the downstream signaling cascades that are triggered by the successful detoxification of the alkylating agent, potentially revealing survival pathways that are activated in resistant cells.

This holistic view is critical for moving beyond a linear understanding of detoxification to a network-based appreciation of how the formation of this compound contributes to the broader phenotype of drug resistance. mdpi.comethz.ch

Table 1: Key Enzymes and Proteins in Phosphoramide Mustard Metabolism and Detoxification

Enzyme/Protein Class Specific Examples Role in Phosphoramide Mustard/Cyclophosphamide Metabolism Reference
Cytochrome P450 (CYP) CYP2B6, CYP2C9, CYP3A4 Catalyze the activation of the prodrug cyclophosphamide to 4-hydroxycyclophosphamide (B600793). clinpgx.org
Aldehyde Dehydrogenase (ALDH) ALDH1A1, ALDH3A1 Detoxify aldophosphamide (B1666838) (a cyclophosphamide metabolite) to the inactive carboxyphosphamide. clinpgx.org

| Glutathione S-Transferase (GST) | Cytosolic and Microsomal GSTs | Catalyze the conjugation of glutathione to phosphoramide mustard, leading to its detoxification. | nih.govnih.gov |

Development of Novel Chemical Probes for Studying this compound Interactions

To dynamically study the formation of this compound and its role in cellular resistance, novel chemical tools are required. Activity-based probes, which generate a detectable signal upon interaction with a specific enzyme, are a promising avenue. nih.govrsc.org Research has already led to the development of organic small molecule fluorescent probes designed to detect Glutathione S-Transferase (GST) activity. nih.gov These probes are engineered to be non-fluorescent until they undergo a GST-catalyzed reaction with glutathione, at which point they become highly fluorescent, allowing for the quantification and imaging of GST activity in cells. nih.gov

Similarly, chemiluminogenic probes have been created to detect the activity of other enzymes in the glutathione pathway, such as γ-glutamylcyclotransferase (GGCT). rsc.org These probes can be made cell-permeable and have been used for in vivo imaging of enzyme activity in tumor models. rsc.org

Building on these principles, novel probes could be specifically designed to study the detoxification of phosphoramide mustard. A potential design would involve a molecule that mimics the structure of phosphoramide mustard and is linked to a quenched fluorophore. Upon sequential conjugation with two molecules of glutathione, catalyzed by GSTs, the probe would undergo a conformational change or cleavage event that releases the fluorophore, leading to a detectable signal. Such a probe would enable researchers to:

Screen for inhibitors of phosphoramide mustard detoxification in a high-throughput manner.

Visualize the subcellular location of detoxification activity in real-time.

Quantify the detoxification capacity of different cell types or tissues.

The development of these specialized chemical tools is a critical step toward a more detailed and dynamic understanding of the conjugation process.

Theoretical and Computational Modeling of this compound Reactivity and Enzyme Binding

Theoretical and computational modeling provides a means to investigate the formation of this compound at an atomic level of detail that is inaccessible to many experimental techniques. Mechanistic studies using tandem mass spectrometry have been crucial in establishing that the GST-catalyzed conjugation of phosphoramide mustard proceeds through the formation of a highly reactive, symmetrical aziridinium (B1262131) ion intermediate. nih.gov This intermediate, not the original phosphoramide mustard, is what reacts with glutathione. nih.gov

Computational chemistry can further illuminate this process. For example:

Quantum Mechanics (QM) calculations , such as Density Functional Theory (DFT), can be used to model the electronic structure and energetics of the reaction. These models can calculate the activation barriers for the formation of the aziridinium ion and its subsequent reaction with glutathione, providing a theoretical basis for the observed reaction rates.

Molecular Docking and Molecular Dynamics (MD) simulations can be used to model how phosphoramide mustard and glutathione bind within the active site of specific GST isozymes, such as GSTP1 or GSTA1, which are often implicated in drug resistance. nih.gov These simulations can predict the precise orientation of the substrates, identify key amino acid residues involved in catalysis, and explain the substrate specificity of different GST enzymes.

By combining experimental data from techniques like NMR and mass spectrometry with these powerful computational approaches, a comprehensive model of the detoxification reaction can be built from the ground up. nih.govnih.gov This integrated approach is essential for understanding the fundamental chemical and enzymatic principles that govern the formation of this compound.

Table 2: Experimental and Computational Approaches for Studying Mustard Phosphoramide Conjugates

Approach Technique/Method Application Reference
Experimental 31P Nuclear Magnetic Resonance (NMR) Monitoring the time-course of the chemical conjugation of phosphoramide mustard with glutathione. nih.gov
Experimental Tandem Mass Spectrometry (MS/MS) Elucidating the reaction mechanism (e.g., aziridinium ion intermediate) and identifying adducts. nih.govnih.gov
Experimental Activity-Based Probes Real-time detection and imaging of related enzyme activity (e.g., GST, GGCT). nih.govrsc.org
Computational Quantum Mechanics (QM) Modeling reaction pathways and calculating activation energies for the conjugation reaction. Proposed

| Computational | Molecular Dynamics (MD) Simulation | Simulating the binding of substrates within the GST active site and enzyme dynamics. | Proposed |

Q & A

Q. What are the primary mechanisms by which Diglutathionyl Mustard Phosphoramide induces DNA damage in cancer cells?

this compound (DGMP) is hypothesized to act via alkylation and cross-linking of DNA, similar to its parent compound phosphoramide mustard. Phosphoramide mustard, a metabolite of cyclophosphamide, forms covalent DNA interstrand cross-links (ICLs) by alkylating guanine residues at the N7 position, disrupting replication and transcription . DGMP’s diglutathionyl moiety may modulate reactivity or targeting, but experimental validation is needed. Methodology: Use comet assays or γ-H2AX immunofluorescence to detect DNA strand breaks, and HPLC-MS/MS to identify specific adducts (e.g., bis-N7-guanine adducts) .

Q. How can researchers quantify DGMP and its DNA adducts in biological samples?

Analytical methods for phosphoramide mustard metabolites include reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) using stable isotope-labeled internal standards . For DGMP, optimize extraction protocols (e.g., solid-phase extraction) to isolate glutathione-conjugated metabolites. Quantify adducts via DNA enzymatic hydrolysis followed by LC-MS detection of alkylated nucleobases .

Q. What experimental models are suitable for studying the cytotoxic effects of DGMP?

In vitro: Human cancer cell lines (e.g., HeLa, MCF-7) treated with DGMP, with cytotoxicity assessed via MTT or clonogenic assays. Monitor cross-link formation using alkaline elution assays . In vivo: Xenograft models (e.g., murine leukemia) to evaluate tumor suppression and systemic toxicity. Track metabolite distribution via radiolabeled DGMP (e.g., ³H or ¹⁴C labeling) .

Advanced Research Questions

Q. How do the DNA-protein cross-linking properties of DGMP compare to other nitrogen mustards?

Phosphoramide mustard induces DNA-protein cross-links (DPCs) via covalent binding of alkylated DNA to proximal proteins (e.g., histones or repair enzymes) . DGMP’s glutathione conjugation may alter cross-linking efficiency. Methodology: Use proteomic approaches (e.g., SILAC labeling) to identify cross-linked proteins, and comet assays with proteinase K treatment to distinguish DPCs from DNA-DNA cross-links . Compare DGMP’s DPC profiles to nornitrogen mustard using 2D gel electrophoresis .

Q. What strategies can mitigate off-target toxicity of DGMP while preserving antitumor efficacy?

Hypoxia-targeted delivery systems, such as nitroimidazole-conjugated DGMP, could reduce systemic exposure. Methodology: Synthesize hypoxia-activated prodrugs and validate selectivity using hypoxic tumor spheroids or murine models with oxygen-sensing reporters . Assess off-target effects via comparative toxicogenomics in liver/kidney tissues .

Q. How do structural modifications (e.g., glutathione conjugation) influence the pharmacokinetics and DNA-binding specificity of phosphoramide mustard analogs?

The diglutathionyl moiety in DGMP may enhance solubility or facilitate transport via glutathione transporters (e.g., MRP1), altering tissue distribution. Methodology: Perform pharmacokinetic studies in knockout rodent models (e.g., MRP1⁻/⁻) to assess conjugation-dependent uptake . Use molecular docking simulations to predict how glutathione conjugation affects DNA minor-groove binding vs. intercalation .

Data Contradiction Analysis

  • Conflict : Phosphoramide mustard’s cytotoxicity is attributed primarily to DNA alkylation , but acrolein (a cyclophosphamide metabolite) contributes to protein damage . Resolution: Use selective inhibitors (e.g., mesna to neutralize acrolein) in tandem with DGMP to isolate DNA-specific effects .
  • Conflict : Glutathione conjugation is typically a detoxification pathway, but DGMP retains cytotoxicity . Resolution: Test whether DGMP acts as a prodrug, releasing phosphoramide mustard via glutathione-S-transferase (GST)-mediated cleavage in tumor cells .

Methodological Resources

  • DNA Adduct Analysis : LC-MS/MS protocols from Loeber et al. (2009) .
  • Cross-Link Detection : Alkaline elution assay modifications from Groehler et al. (2016) .
  • Targeted Delivery : Radiolabeling techniques from Garrison et al. (2017) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.